molecular formula C11H20BrNO3 B2825290 tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1934434-64-6

tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B2825290
CAS No.: 1934434-64-6
M. Wt: 294.189
InChI Key: JSZKEHPKDIJIRA-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxymethyl group attached to a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Mechanism of Action

Preparation Methods

The synthesis of tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the bromination of a piperidine derivative followed by the introduction of the tert-butyl and hydroxymethyl groups. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as a building block in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of various chemical products, including polymers and specialty chemicals.

Comparison with Similar Compounds

tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound also contains a piperidine ring with a tert-butyl group and a hydroxymethyl group but differs in the position and nature of the substituents.

    tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Similar to the previous compound but with a different substitution pattern on the piperidine ring.

Properties

IUPAC Name

tert-butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZKEHPKDIJIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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